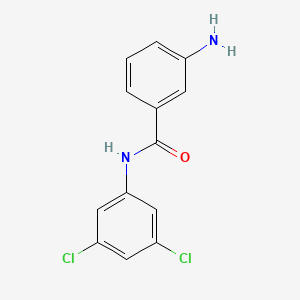

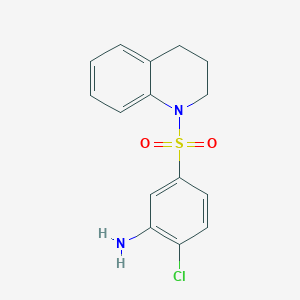

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline family, which is known for its presence in biologically active molecules. These derivatives have been studied for their potential pharmaceutical applications due to their range of biological properties, including antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves several steps, starting with the formation of 2-aminoisoquinoliniumiodide from isoquinoline, hydroxylamine-O-sulfonic acid, and water, followed by a reaction with substituted benzoyl chlorides or benzenesulfonyl chlorides to form benzoyl/benzenesulfonyl imino ylides. These ylides are then reduced to yield the target compounds, such as 1-(substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines . Another approach involves the synthesis of Schiff bases from aromatic aldehydes and 4-Aminobenzenesulfonamid, which are then reacted through a Diels-Alder reaction to produce tetrahydroquinoline derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. The synthesized tetrahydroquinoline derivatives' structures were confirmed by FTIR, UV, and C.H.N spectral data, which provide information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroquinoline derivatives are crucial for introducing different substituents that can alter the biological activity of the compounds. The Diels-Alder reaction, in particular, is a key step in the formation of the tetrahydroquinoline core . The introduction of various substituents through the use of different benzoyl chlorides or benzenesulfonyl chlorides allows for the creation of a diverse array of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the tetrahydroquinoline moiety and the specific substituents affect properties such as solubility, stability, and reactivity. These properties are essential for the compounds' potential as pharmaceutical agents, as they determine how the compounds interact with biological systems and how they can be formulated for drug delivery .

Relevant Case Studies

The tetrahydroquinoline derivatives have been evaluated for their in vitro anticancer activity against various breast cancer cell lines, with some compounds showing potent cytotoxicity. For example, 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity with low IC50 values, indicating its potential as an anticancer agent . Additionally, the synthesized tetrahydroquinoline compounds derived from 4-Aminobenzenesulfonamid demonstrated significant antimicrobial activities, with some compounds having notable minimum inhibitory concentrations (MIC) against bacterial and fungal strains .

科学的研究の応用

Anticancer Agents

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including compounds similar to 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, has been explored for their potential as anticancer agents. These compounds have shown cytotoxic activities against various breast cancer cell lines, demonstrating their potential in cancer therapy (Redda et al., 2010).

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of 1,2,3,4-tetrahydroquinoline derivatives have been studied, with some compounds exhibiting significant antimicrobial properties. This makes them candidates for developing new antibacterial and antifungal agents (Kadhim & Khammas, 2014).

Antiparasitic Drug Development

Research has been conducted on 1,2,3,4-tetrahydroquinoline derivatives for their antiprotozoal activities, particularly against Trypanosoma cruzi and Plasmodium falciparum. These findings suggest their potential in developing antiparasitic drugs (Pagliero et al., 2010).

Antitubulin Activity

Certain 1,2,3,4-tetrahydroquinoline derivatives have shown promising antitubulin activity, making them potential candidates for anticancer drug development. Their ability to inhibit tubulin polymerization positions them as potential therapeutic agents in cancer treatment (Liou et al., 2008).

Broad Medicinal Chemistry Significance

1,2,3,4-Tetrahydroquinoline derivatives play a significant role in medicinal chemistry with a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-oxidant properties. This highlights the broad potential of these compounds in various therapeutic areas (Sabale, Patel, & Kaur, 2013).

Safety And Hazards

特性

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKXTRQXDBVQBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630798 |

Source

|

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

847171-51-1 |

Source

|

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

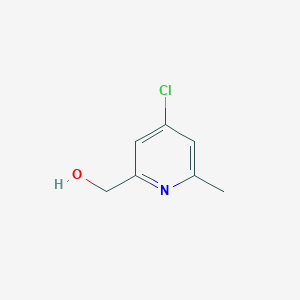

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)